benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core, which is fused with various functional groups such as benzyl, methyl, oxo, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[2,1-b][1,3]thiazine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Aromatic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for organic synthesis research.
Biology: Its potential biological activity is explored for applications in drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s chemical stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrimido[2,1-b][1,3]thiazine cores and various functional groups. Examples include:
Pyrimido[2,1-b][1,3]thiazine Derivatives: Compounds with different substituents on the pyrimido[2,1-b][1,3]thiazine core.
Trimethoxyphenyl Derivatives: Compounds featuring the trimethoxyphenyl group attached to different core structures.
Uniqueness
The uniqueness of benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and application in various fields.
Properties
CAS No. |
609794-30-1 |
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Molecular Formula |
C25H26N2O6S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H26N2O6S/c1-15-21(24(29)33-14-16-8-6-5-7-9-16)22(27-20(28)10-11-34-25(27)26-15)17-12-18(30-2)23(32-4)19(13-17)31-3/h5-9,12-13,22H,10-11,14H2,1-4H3 |
InChI Key |
OJQKVWVYCUDAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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